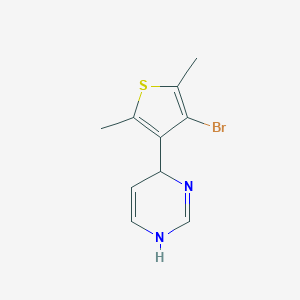
AI-942/8013341
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI-942/8013341 is a useful research compound. Its molecular formula is C13H9ClOS and its molecular weight is 248.73g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Comparison with Similar Compounds
Similar Compounds
4-Thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-2-one: Lacks the chlorine atom but has a similar tricyclic structure.
5-Chloro-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene: Similar structure with slight variations in the position of the sulfur atom.
Uniqueness
Properties
Molecular Formula |
C13H9ClOS |
|---|---|
Molecular Weight |
248.73g/mol |
IUPAC Name |
5-chloro-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-2-one |
InChI |
InChI=1S/C13H9ClOS/c14-11-7-9-6-5-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-4,7H,5-6H2 |
InChI Key |
UBSIVIGUWUJBAT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C3=CC=CC=C31)SC(=C2)Cl |
Canonical SMILES |
C1CC2=C(C(=O)C3=CC=CC=C31)SC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[2-(acetylamino)-3-thienyl]acrylate](/img/structure/B428729.png)


![Thieno[3,2-b][1]benzothiophene-2-carboxylic acid](/img/structure/B428735.png)
![4-[2-(2-Chloro-3-thienyl)vinyl]-3-thiophenecarboxylic acid](/img/structure/B428736.png)


![3-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428741.png)
![Thieno[2,3-b][1]benzothiophene-2-carboxylic acid](/img/structure/B428742.png)


![3-Bromo-5-chloro-2-[2-(4-methyl-2-thienyl)vinyl]thiophene](/img/structure/B428745.png)
